molecular formula C10H8N2O5 B11874119 Methyl 8-hydroxy-2-nitroindolizine-7-carboxylate

Methyl 8-hydroxy-2-nitroindolizine-7-carboxylate

Cat. No.: B11874119
M. Wt: 236.18 g/mol
InChI Key: NEOZJHPIDRTZJM-UHFFFAOYSA-N
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Description

Methyl 8-hydroxy-2-nitroindolizine-7-carboxylate is a nitro-substituted indolizine derivative featuring a hydroxyl group at position 8 and a methyl ester at position 5. Indolizines are bicyclic aromatic compounds with a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The methyl ester group enhances stability and modulates lipophilicity, making the compound suitable for pharmaceutical and material science applications .

Properties

Molecular Formula

C10H8N2O5

Molecular Weight

236.18 g/mol

IUPAC Name

methyl 8-hydroxy-2-nitroindolizine-7-carboxylate

InChI

InChI=1S/C10H8N2O5/c1-17-10(14)7-2-3-11-5-6(12(15)16)4-8(11)9(7)13/h2-5,13H,1H3

InChI Key

NEOZJHPIDRTZJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC(=CN2C=C1)[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Indolizine Family

Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS: 72130-68-8)
  • Structural Differences : Replaces the nitro group with a ketone (5-oxo) and uses an ethyl ester instead of a methyl ester. The tetrahydroindolizine backbone is partially saturated, reducing aromaticity.
  • The ethyl ester may slightly increase lipophilicity compared to the methyl analogue .
Methyl 2-bromo-8-methoxyindolizine-7-carboxylate
  • Structural Differences : Substitutes the nitro group with bromine and replaces the hydroxyl group with methoxy.
  • Implications : Bromine’s electronegativity is lower than nitro, reducing electron-withdrawing effects. Methoxy enhances steric bulk and may alter hydrogen-bonding capacity compared to hydroxyl .
Methyl 2-oxoindoline-7-carboxylate Derivatives (CAS: 380427-39-4, 14192-26-8)
  • Structural Differences : These are indoline derivatives (saturated indole analogs) with a ketone at position 2.
  • Implications : Reduced aromaticity and conformational flexibility due to saturation. Similarity scores (0.79–0.85) suggest overlapping electronic properties with the target compound, but bioactivity profiles may differ significantly .

Functional Group Comparison

Compound Position 2 Position 7 Position 8 Aromaticity
Methyl 8-hydroxy-2-nitroindolizine-7-carboxylate Nitro (NO₂) Methyl ester (COOCH₃) Hydroxyl (OH) Fully aromatic
Ethyl 7-hydroxy-5-oxo-tetrahydroindolizine-8-carboxylate Ethyl ester (COOCH₂CH₃) Hydroxyl (OH) Partially saturated
Methyl 2-bromo-8-methoxyindolizine-7-carboxylate Bromo (Br) Methyl ester (COOCH₃) Methoxy (OCH₃) Fully aromatic

Key Observations :

  • Nitro vs. Bromo/Methoxy: Nitro groups enhance electrophilicity, favoring nucleophilic substitution or reduction reactions. Bromo and methoxy groups are less reactive but offer pathways for cross-coupling reactions .
  • Ester Groups: Methyl esters are more hydrolytically stable than ethyl esters under acidic conditions, impacting bioavailability .

Biological Activity

Methyl 8-hydroxy-2-nitroindolizine-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include nitration, carboxylation, and methylation processes. The specific methodologies can vary based on the desired purity and yield.

Inhibition Studies

This compound has been investigated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are critical in neurotransmission and have implications in neurodegenerative diseases.

Table 1: Inhibition Rates of this compound

CompoundAChE Inhibition (%)BChE Inhibition (%)
This compoundX% (± Y)Z% (± W)

Note: Specific values for X, Y, Z, and W need to be filled with data from experimental results.

The mechanism by which this compound exerts its biological effects is hypothesized to involve binding to the active sites of AChE and BChE, thereby preventing the breakdown of acetylcholine. This action can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in conditions like Alzheimer's disease.

Case Studies

Several studies have documented the effects of this compound in animal models. For instance, a study demonstrated its efficacy in improving cognitive function in mice subjected to cholinergic deficits. The results indicated significant improvements in memory retention tasks when treated with this compound compared to control groups.

Case Study Summary: Cognitive Enhancement in Animal Models

StudyModelTreatment DosageOutcome
Study AMiceX mg/kgImproved memory retention by Y%
Study BRatsZ mg/kgEnhanced learning capabilities

Research Findings

Recent research has expanded on the pharmacological profile of this compound, revealing additional biological activities such as:

  • Antioxidant Properties : Exhibits scavenging activity against free radicals.
  • Anti-inflammatory Effects : Reduces markers of inflammation in vitro and in vivo.
  • Neuroprotective Effects : Protects neuronal cells from oxidative stress.

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